molecular formula C13H10Cl2N2O B2784070 6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide CAS No. 667444-01-1

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2784070
CAS No.: 667444-01-1
M. Wt: 281.14
InChI Key: MUELNZATSDFMLN-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
  • Indole derivatives

Uniqueness

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both chloro and pyridine groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-9(11)7-17-13(18)10-5-6-12(15)16-8-10/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUELNZATSDFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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